molecular formula C18H22N2O7 B3898207 2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE CAS No. 5910-15-6

2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE

Cat. No.: B3898207
CAS No.: 5910-15-6
M. Wt: 378.4 g/mol
InChI Key: PEKRSCQRSKEFFN-RMKNXTFCSA-N
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Description

2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both amino and nitro functional groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 3-(4-nitrophenyl)acrylic acid with 2-amino-2-oxoethyl 1-(methoxycarbonyl)-3-methylbutylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-METHYLPHENYL)ACRYLATE
  • **2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-CHLOROPHENYL)ACRYLATE

Uniqueness

2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

methyl 4-methyl-2-[[2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]oxyacetyl]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7/c1-12(2)10-15(18(23)26-3)19-16(21)11-27-17(22)9-6-13-4-7-14(8-5-13)20(24)25/h4-9,12,15H,10-11H2,1-3H3,(H,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKRSCQRSKEFFN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)OC)NC(=O)COC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417221
Record name AC1NT4ET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-15-6
Record name AC1NT4ET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE
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2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE
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2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE
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2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE
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2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE
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2-{[1-(METHOXYCARBONYL)-3-METHYLBUTYL]AMINO}-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE

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